1-(9H-carbazol-9-yl)-3-(diethylamino)propan-2-ol thiophene-2-carboxylate

描述

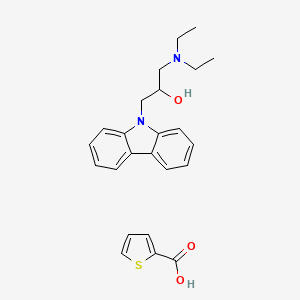

This compound is a carbazole derivative featuring a propan-2-ol backbone substituted with a diethylamino group and a thiophene-2-carboxylate ester.

属性

IUPAC Name |

1-carbazol-9-yl-3-(diethylamino)propan-2-ol;thiophene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O.C5H4O2S/c1-3-20(4-2)13-15(22)14-21-18-11-7-5-9-16(18)17-10-6-8-12-19(17)21;6-5(7)4-2-1-3-8-4/h5-12,15,22H,3-4,13-14H2,1-2H3;1-3H,(H,6,7) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHUABAGASAIZQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC(CN1C2=CC=CC=C2C3=CC=CC=C31)O.C1=CSC(=C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(9H-carbazol-9-yl)-3-(diethylamino)propan-2-ol thiophene-2-carboxylate typically involves multi-step organic reactions. A possible synthetic route could include:

Formation of the Carbazole Moiety: Starting from carbazole, various functional groups can be introduced through electrophilic aromatic substitution reactions.

Introduction of the Diethylamino Group: This can be achieved by reacting an appropriate intermediate with diethylamine under suitable conditions.

Formation of the Thiophene Carboxylate Ester: The thiophene ring can be synthesized or obtained commercially and then esterified with the appropriate alcohol.

Industrial Production Methods

Industrial production of such compounds would involve optimization of the synthetic route for scalability, yield, and purity. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques.

化学反应分析

Hydrolysis of the Ester Group

The thiophene-2-carboxylate ester undergoes hydrolysis under acidic or basic conditions to yield thiophene-2-carboxylic acid and the corresponding alcohol.

Mechanistic Notes :

-

The reaction proceeds via nucleophilic attack on the carbonyl carbon, forming a tetrahedral intermediate.

-

Stability under normal conditions is noted, but prolonged exposure to strong acids/bases accelerates decomposition .

Nucleophilic Substitution at the Tertiary Amine

The diethylamino group participates in alkylation or acylation reactions. For example:

-

Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in the presence of a base (NaH) yields quaternary ammonium salts .

-

Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) forms amides under anhydrous conditions .

Example Reaction :

Coordination Chemistry

The carbazole nitrogen and tertiary amine may act as ligands in metal complexes. For instance:

-

Copper(I) Coordination : Forms complexes with Cu(I) in the presence of phosphine ligands, as observed in structurally similar carbazole derivatives .

-

Photocatalytic Applications : Carbazole-based ligands enhance excited-state lifetimes in photocatalytic systems (e.g., Cu(I)-mediated cross-couplings) .

Oxidative Coupling Reactions

The thiophene moiety can undergo oxidative polymerization under strong oxidants (e.g., FeCl₃ or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone) . This reactivity is critical for constructing conductive polymers or π-extended systems.

Conditions :

| Oxidant | Solvent | Product |

|---|---|---|

| FeCl₃ (anhydrous) | CHCl₃ | Polythiophene derivatives |

| DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) | THF | Cross-linked oligomers |

Stability and Decomposition

Under thermal stress (>200°C) or exposure to strong oxidizers, the compound decomposes into:

Safety Note : Decomposition products are hazardous; handling requires inert atmospheres and fume hoods .

科学研究应用

Organic Electronics

Organic Light Emitting Diodes (OLEDs)

The compound has been explored for its role in the development of OLEDs. Its structure, which includes a carbazole moiety, is known to enhance the charge transport properties and luminescence efficiency of OLED materials. Research indicates that compounds with similar structures exhibit fluorescence in the near-infrared region, making them suitable for use as active layers in OLED devices . The incorporation of thiophene units further improves the electronic properties, enhancing device performance.

Organic Photovoltaics (OPVs)

In organic photovoltaics, the compound can serve as a donor material due to its favorable energy levels and light absorption characteristics. Studies have shown that carbazole-based derivatives can effectively facilitate charge separation and transport, leading to improved power conversion efficiencies in OPV devices .

Medicinal Chemistry

Anticancer Activity

Research has indicated that derivatives of carbazole possess anticancer properties. The compound's structural features may contribute to its ability to inhibit cancer cell proliferation. For instance, studies on similar carbazole derivatives have demonstrated their effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Neuroprotective Effects

There is emerging evidence suggesting that compounds related to 1-(9H-carbazol-9-yl)-3-(diethylamino)propan-2-ol thiophene-2-carboxylate may exhibit neuroprotective effects. Investigations into the neuroprotective capabilities of carbazole derivatives have shown potential in mitigating neurodegenerative diseases by reducing oxidative stress and inflammation .

Material Science

Conductive Polymers

The compound can be utilized in the synthesis of conductive polymers, which are crucial for applications in sensors and electronic devices. The incorporation of thiophene and carbazole moieties enhances the conductivity and stability of these polymers under various environmental conditions .

Supramolecular Chemistry

The unique structural attributes of this compound allow it to participate in supramolecular interactions, such as π–π stacking. This property is beneficial for creating advanced materials with tailored functionalities, including enhanced mechanical properties and thermal stability .

Case Studies

作用机制

The mechanism of action of 1-(9H-carbazol-9-yl)-3-(diethylamino)propan-2-ol thiophene-2-carboxylate would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

相似化合物的比较

Comparison with Structurally Similar Carbazole Derivatives

Key Compounds:

- 1-(9H-Carbazol-9-yl)-3-((4-methylbenzyl)amino)propan-2-ol (35) and 1-(9H-Carbazol-9-yl)-3-((4-chlorobenzyl)amino)propan-2-ol (43): These derivatives exhibit potent dynamin I GTPase inhibition (IC₅₀ = 1.0 ± 0.2 μM) due to their benzylamino substituents, which enhance hydrophobic interactions with the enzyme’s active site .

- (S)- and (R)-1-(3,6-Dibromo-9H-carbazol-9-yl)-3-(dimethylamino)propan-2-ol (8a/8b): Bromination at the 3,6-positions increases steric bulk and electron-withdrawing effects, improving inhibition of clathrin-mediated endocytosis (IC₅₀ = 2.1–2.3 μM) .

- 1-(9H-Carbazol-9-yl)-3-(diethylamino)propan-2-ol Thiophene-2-carboxylate: The thiophene carboxylate group may introduce π-π stacking interactions with aromatic residues in target proteins, while the diethylamino group offers moderate lipophilicity compared to dimethylamino or benzylamino analogs.

Pharmacological and Physicochemical Differences

- Electron Effects : The thiophene carboxylate’s electron-withdrawing nature may stabilize charge-transfer interactions in protein binding pockets, contrasting with electron-donating groups like morpholine in compound 9 .

- Target Selectivity : Compared to triazinic or triazolic carbazole derivatives (e.g., 1-((5,6-di(furan-2-yl)-1,2,4-triazin-3-yl)thio)-3-carbazol-propan-2-ol), the target compound’s thiophene ester may shift activity toward kinases or GPCRs rather than α-glucosidase .

生物活性

1-(9H-Carbazol-9-yl)-3-(diethylamino)propan-2-ol thiophene-2-carboxylate, often referred to as a carbazole derivative, has garnered attention in recent years for its potential biological activities. Carbazole and its derivatives are known for a wide range of pharmacological effects, including anticancer, antimicrobial, and neuroprotective properties. This article reviews the biological activity of this specific compound, highlighting key findings from various studies.

The compound's chemical structure is characterized by a carbazole moiety linked to a diethylamino propanol group and a thiophene carboxylate. Key chemical properties include:

- Molecular Formula : C19H24N2O2S

- Molecular Weight : 336.47 g/mol

- LogP : 3.497 (indicating moderate lipophilicity)

Anticancer Activity

Several studies have investigated the anticancer potential of carbazole derivatives, including the compound . Research indicates that compounds with carbazole structures can inhibit various cancer cell lines through different mechanisms:

-

Mechanism of Action :

- Inhibition of topoisomerase II activity, which is crucial for DNA replication and repair.

- Induction of apoptosis in cancer cells through activation of the intrinsic pathway.

- Case Study :

Neuroprotective Effects

Carbazole derivatives have also shown promise in neuroprotection:

-

Mechanism :

- Antioxidant properties that protect neuronal cells from oxidative stress-induced damage.

- Modulation of signaling pathways involved in neuroinflammation.

- Case Study :

Antimicrobial Activity

The compound's potential as an antimicrobial agent has been explored:

-

Mechanism :

- Disruption of bacterial cell membranes and inhibition of essential bacterial enzymes.

- Findings :

Data Tables

常见问题

Q. What are the common synthetic routes for preparing 1-(9H-carbazol-9-yl)-3-(diethylamino)propan-2-ol thiophene-2-carboxylate, and what key reaction conditions influence yield?

The synthesis typically involves multi-step protocols:

- Step 1 : Williamson ether synthesis or N-alkylation to attach the carbazole moiety to a propanol backbone. For example, carbazole derivatives are often alkylated using brominated intermediates (e.g., bromo-3-chloropropane) in solvents like acetonitrile with K₂CO₃ as a base .

- Step 2 : Acylation with thiophene-2-carbonyl chloride. This step requires AlCl₃ as a catalyst in dichloromethane at 0–20°C to achieve efficient coupling .

- Key factors : Reaction temperature (low temperatures prevent side reactions), stoichiometry of AlCl₃ (excess may lead to over-acylation), and purification via silica gel chromatography to isolate the product .

Q. How is the structural characterization of this compound typically performed using spectroscopic and crystallographic methods?

- ¹H/¹³C NMR : Assign signals for the carbazole aromatic protons (δ 8.1–8.3 ppm), diethylamino group (δ 2.5–3.0 ppm), and thiophene carbonyl (δ 165–170 ppm). Discrepancies in splitting patterns may indicate conformational flexibility .

- X-ray crystallography : Resolves bond lengths and angles, particularly the dihedral angle between the carbazole and thiophene planes. For example, a study on a related carbazole derivative reported a mean C–C bond length of 1.39 Å and R factor < 0.06 for high confidence .

- Elemental analysis : Validates purity (>95% by combustion analysis) .

Advanced Research Questions

Q. How can researchers optimize the acylation step involving thiophene-2-carbonyl chloride to improve reaction efficiency?

- Catalyst screening : Replace AlCl₃ with milder Lewis acids (e.g., FeCl₃) to reduce side reactions. Evidence shows that AlCl₃ achieves 85–87% yields in carbazole acylation but may degrade acid-sensitive groups .

- Solvent effects : Test polar aprotic solvents (DMF, DMSO) to enhance electrophilicity of the acyl chloride. Dichloromethane is standard, but DMF could improve solubility of intermediates .

- In situ monitoring : Use FT-IR to track carbonyl peak formation (1720–1740 cm⁻¹) and optimize reaction time .

Q. What strategies are effective in resolving contradictions between NMR data and X-ray crystallography results for confirming molecular conformation?

- Dynamic NMR analysis : Perform variable-temperature NMR to detect rotational barriers in the diethylamino group. For instance, coalescence temperatures >100°C suggest restricted rotation, aligning with crystallographic rigidity .

- DFT calculations : Compare computed NMR chemical shifts (e.g., using Gaussian09) with experimental data to identify discrepancies caused by crystal packing vs. solution-state dynamics .

- Multi-technique validation : Cross-reference with 2D-NMR (e.g., NOESY) to confirm spatial proximity of protons, resolving ambiguities in X-ray-derived torsion angles .

Q. How does the electronic nature of the carbazole moiety influence the compound's reactivity in cross-coupling reactions?

- Electron-rich carbazole : The carbazole’s π-electron system facilitates electrophilic substitution at the 3- and 6-positions. For example, Suzuki-Miyaura coupling with boronic esters (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane) requires Pd(PPh₃)₄ as a catalyst, achieving >80% yield in aryl-aryl bond formation .

- Steric effects : Bulky substituents on carbazole (e.g., phenyl groups at N-9) hinder coupling efficiency. Studies show a 20% drop in yield when using 9-phenylcarbazole vs. unsubstituted carbazole .

- Applications : The thiophene-2-carboxylate group enhances charge transport properties, making the compound suitable for optoelectronic materials .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data reported for this compound in different solvents?

- Methodological audit : Verify solvent purity (e.g., HPLC-grade vs. technical-grade DCM) and drying protocols (e.g., molecular sieves for THF). Contradictions often arise from residual water in solvents .

- Temperature-dependent studies : Measure solubility at 25°C vs. 60°C. For example, solubility in ethanol increases from 5 mg/mL to 20 mg/mL at elevated temperatures .

- Polymorphism screening : Use DSC/TGA to detect crystalline vs. amorphous forms, which exhibit different solubility profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。